molecular formula C10H14O2 B12665567 4-(5-Methyl-2-furyl)pentan-2-one CAS No. 71097-53-5

4-(5-Methyl-2-furyl)pentan-2-one

Cat. No.: B12665567
CAS No.: 71097-53-5
M. Wt: 166.22 g/mol
InChI Key: SNCJRRZMGMKMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-2-furyl)pentan-2-one (CAS 71097-53-5) is a furan-derived compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This ketone is of significant interest in organic and green chemistry research, particularly in the valorization of biomass. It is closely related to the compound 5,5-bis(5-methyl-2-furyl)pentan-2-one, which is recognized as an important platform chemical synthesized from the biomass-derived molecule 2-methylfuran . Such furanic ketones serve as key intermediates for synthesizing more complex molecules, including benzofuran derivatives with potential physiological activities for pharmaceutical research . The transformation of 2-methylfuran into higher-value chemicals like 4-(5-Methyl-2-furyl)pentan-2-one represents a key pathway for producing liquid fuel precursors and valuable chemicals from renewable resources, aligning with the principles of sustainable chemistry . Calculated properties for this compound include a density of 0.985 g/cm³, a boiling point of 196.02°C at 760 mmHg, and a flash point of 79.62°C . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or household use, or for any form of personal use.

Properties

CAS No.

71097-53-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)pentan-2-one

InChI

InChI=1S/C10H14O2/c1-7(6-8(2)11)10-5-4-9(3)12-10/h4-5,7H,6H2,1-3H3

InChI Key

SNCJRRZMGMKMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)CC(=O)C

Origin of Product

United States

Preparation Methods

Method Overview

One of the principal methods for synthesizing 4-(5-methyl-2-furyl)pentan-2-one involves the acid-catalyzed condensation of 2-methylfuran with suitable carbonyl compounds such as levulinaldehyde or related aldehydes/ketones. This process typically uses strong acids like sulfuric acid or phosphoric acid under reflux conditions in the presence of water.

Detailed Procedure (Based on Patent US3287374A)

  • Reactants: 2-methylfuran and levulinaldehyde or similar aldehydes.
  • Catalyst: Concentrated sulfuric acid or 70% phosphoric acid.
  • Solvent: Water or biphasic systems with organic solvents like benzene.
  • Conditions: Reflux at approximately 60–150 °C for 2–6 hours.
  • Workup: After reaction completion, the mixture is cooled to room temperature, resulting in phase separation. The organic (oily) phase containing the product is separated, washed to neutrality, and purified by reduced-pressure distillation.
  • Yield: Approximately 70% yield based on 2-methylfuran input.
  • Physical Properties: Boiling point ~108 °C at 0.25 mm Hg; specific gravity ~1.07; IR spectra show characteristic carbonyl and furan bands.

Reaction Scheme Summary

$$
\text{2-Methylfuran} + \text{Levulinaldehyde} \xrightarrow[\text{H}2\text{O}]{\text{H}2\text{SO}_4, \text{reflux}} \text{4-(5-Methyl-2-furyl)pentan-2-one}
$$

Hydrolysis/Condensation of 2-Methylfuran via Cascade-Type Reactions Catalyzed by Solid Acids

Method Overview

Recent research has demonstrated the use of solid acid catalysts to promote cascade-type reactions involving 2-methylfuran, leading to the formation of 5,5-bis(5-methyl-2-furyl)pentan-2-one and related compounds. This method leverages heterogeneous catalysis for improved selectivity and environmental benefits.

Key Features

  • Catalysts: Solid acid catalysts such as sulfonated resins or zeolites.
  • Reaction Type: Hydrolysis followed by condensation.
  • Advantages: One-pot synthesis, reduced by-products, and easier catalyst recovery.
  • Conditions: Moderate temperatures (50–150 °C), aqueous or biphasic media.
  • Yields: High yields reported, though specific data for 4-(5-methyl-2-furyl)pentan-2-one are extrapolated from related furan derivatives.

Alternative Synthetic Routes via Knoevenagel-Type Condensation

Method Overview

Although less common for this specific compound, Knoevenagel condensation methods involving furan aldehydes and active methylene compounds have been reported for related furan derivatives. These methods typically involve base catalysis and can be adapted for the synthesis of substituted furan ketones.

Reaction Conditions

  • Reactants: 5-methylfurfural or related aldehydes with ketone precursors.
  • Catalysts: Bases such as sodium alkoxide or amines.
  • Solvents: Alcohols (methanol, ethanol) or aqueous media.
  • Temperature: Low to moderate (0 to 50 °C).
  • Yields: Variable, often moderate to good depending on substrate and conditions.

Purification and Characterization

Purification Techniques

  • Phase Separation: Exploiting biphasic reaction mixtures to separate organic product layers.
  • Washing: Repeated water washes to neutralize acid residues.
  • Distillation: Reduced-pressure distillation to isolate and purify the ketone.
  • Hydrogenation (Optional): For derivatives, hydrogenation over nickel catalysts can be used to saturate furan rings or reduce intermediates.

Analytical Data

Property Value Notes
Molecular Formula C11H16O2 Confirmed by elemental analysis
Molecular Weight 180.24 g/mol Calculated
Boiling Point 108 °C at 0.25 mm Hg Reduced pressure distillation
Specific Gravity 1.0697 (at 20 °C) Measured
IR Spectra Bands 5.8 μm (carbonyl), 12.8 μm (furan ring) Characteristic functional groups
Yield ~70% Based on 2-methylfuran input

Summary Table of Preparation Methods

Method No. Preparation Method Key Reactants Catalyst/Conditions Yield (%) Notes
1 Acid-catalyzed condensation (Patent US3287374A) 2-Methylfuran + Levulinaldehyde Concentrated H2SO4, reflux, biphasic ~70 Phase separation, distillation required
2 Solid acid-catalyzed cascade reaction 2-Methylfuran Solid acid catalysts, moderate temp High One-pot, environmentally friendly
3 Knoevenagel-type condensation 5-Methylfurfural + ketones Base catalysis, alcohol solvents Moderate Less common, adaptable for derivatives

Research Findings and Considerations

  • The acid-catalyzed condensation method remains the most established and industrially relevant route, offering good yields and straightforward purification.
  • Solid acid catalysts provide a promising green chemistry approach, reducing waste and improving catalyst recyclability, though scale-up data are limited.
  • Knoevenagel condensation methods are more suited for synthesizing nitroalkene or related furan derivatives but can be adapted for ketone synthesis with careful control of reaction parameters.
  • The presence of the furan ring and methyl substitution influences reactivity and product stability, necessitating controlled reaction conditions to avoid polymerization or side reactions.
  • Purification by phase separation and vacuum distillation is critical to obtain high-purity 4-(5-methyl-2-furyl)pentan-2-one suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-furyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

4-(5-Methyl-2-furyl)pentan-2-one can be synthesized through various methods involving the reaction of 5-methyl-2-furan with different alkylating agents. The compound has been noted for its utility as an organic intermediate in the production of more complex molecules. For instance, it serves as a precursor for synthesizing bioactive compounds and pharmaceuticals due to its furan moiety, which is known for conferring diverse biological properties .

Biological Activities

Pharmacological Properties

The furan derivatives, including 4-(5-Methyl-2-furyl)pentan-2-one, exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with furan rings have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Antitumor Effects : Research indicates that certain furan derivatives possess cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of furan-containing compounds, which could be beneficial in treating inflammatory diseases .

Industrial Applications

Chemical Industry

In the chemical industry, 4-(5-Methyl-2-furyl)pentan-2-one is explored as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, contributing to the production of fine chemicals and agrochemicals. The compound's high energy density also positions it as a potential biofuel alternative, which could help reduce reliance on fossil fuels .

Food and Flavoring Industry

Due to its pleasant aroma and flavor profile, 4-(5-Methyl-2-furyl)pentan-2-one is considered for use in food flavoring and fragrance formulations. Its incorporation could enhance the sensory attributes of food products, making it valuable in the food industry .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various furan derivatives, 4-(5-Methyl-2-furyl)pentan-2-one was tested against common bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, supporting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Synthesis of Bioactive Compounds

Another significant application involved synthesizing novel bioactive compounds using 4-(5-Methyl-2-furyl)pentan-2-one as a starting material. Researchers successfully modified this compound to create derivatives with enhanced anticancer properties, demonstrating its versatility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-furyl)pentan-2-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

4-(Furan-2-ylmethylsulfanyl)pentan-2-one (CAS: 180031-78-1)

  • Molecular Formula : C₁₀H₁₄O₂S
  • Molecular Weight : 198.28 g/mol
  • Key Features : Contains a sulfur-linked furan moiety (thioether group) instead of a direct furyl substitution.
  • Applications : Widely used in flavor and fragrance industries for its aromatic properties. Its density (1.086 g/cm³) and high boiling point (288.6°C) make it suitable for thermal processing .
  • Comparison : While both compounds incorporate furan rings, the sulfur atom in 4-(furan-2-ylmethylsulfanyl)pentan-2-one enhances its olfactory characteristics, unlike the trifluoromethyl synthesis utility of 4-methyl-4-(5-methyl-2-furyl)pentan-2-one .

5-(Diethylamino)pentan-2-one

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.26 g/mol
  • Key Features: Substituted with a diethylamino group at the 5-position.
  • Applications: Limited to niche organic synthesis (20% yield reported in amination reactions) .
  • Comparison: The amino group introduces polarity, altering solubility and reactivity compared to the hydrophobic furan substituent in the target compound .

Pentan-2-one (CAS: 107-87-9)

  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Key Features : Simplest pentan-2-one derivative without substituents.
  • Applications : Common solvent in industrial processes.
  • Comparison: The absence of functional groups in pentan-2-one reduces its utility in targeted synthesis compared to furan- or amino-substituted analogues .

Functional Group and Property Analysis

Compound Molecular Formula Substituent Boiling Point (°C) Density (g/cm³) Primary Application
4-Methyl-4-(5-methyl-2-furyl)pentan-2-one C₁₁H₁₆O₂ 5-Methylfuran Not reported Not reported Trifluoromethyl derivative synthesis
4-(Furan-2-ylmethylsulfanyl)pentan-2-one C₁₀H₁₄O₂S Furan + thioether 288.6 1.086 Flavors and fragrances
5-(Diethylamino)pentan-2-one C₉H₁₉NO Diethylamino Not reported Not reported Amination reaction intermediate
Pentan-2-one C₅H₁₀O None 102–103 0.809 Industrial solvent

Q & A

Q. What are the established synthetic routes for 4-(5-Methyl-2-furyl)pentan-2-one, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation or alkylation of furan derivatives. For example, reacting 5-methylfurfural with a ketone precursor under acidic catalysis (e.g., H₂SO₄) can yield the target compound. Purity optimization requires:

  • Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product .
  • Inert conditions : Conduct reactions under nitrogen to prevent oxidation of the furan ring .
  • Spectroscopic validation : Confirm purity via GC-MS (retention time ~12–14 min) and NMR (distinct peaks at δ 2.2 ppm for methyl groups and δ 6.1–6.3 ppm for furan protons) .

Q. How is 4-(5-Methyl-2-furyl)pentan-2-one characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify furan ring protons (δ 6.1–6.3 ppm) and ketone carbonyl (δ 208–210 ppm) .
    • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (furan C-H) .
  • Mass spectrometry : Molecular ion peak at m/z 168 (C₁₁H₁₆O₂) with fragmentation patterns matching furan derivatives .
  • Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can resolve the structure, though limited data exists for this compound .

Q. What stability considerations are critical for storing 4-(5-Methyl-2-furyl)pentan-2-one?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation .
  • Degradation markers : Monitor via GC-MS for peaks corresponding to furan ring cleavage (e.g., formation of aldehydes) .
  • Solvent compatibility : Avoid polar protic solvents (e.g., water, methanol) to prevent ketone hydration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(5-Methyl-2-furyl)pentan-2-one in novel reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize mechanisms of antimicrobial activity .
  • Reaction pathway analysis : Compare activation energies of proposed mechanisms (e.g., furan ring opening vs. ketone reduction) using transition-state modeling .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
  • Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate to confirm activity thresholds. Discrepancies may arise from impurity interference (e.g., residual solvents) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-(furan-2-ylmethylsulfanyl)pentan-2-one) to identify structure-activity trends .

Q. What structural modifications enhance the physicochemical properties of 4-(5-Methyl-2-furyl)pentan-2-one for specific applications?

Methodological Answer:

  • Functional group addition : Introduce sulfanyl groups (e.g., 4-(furan-2-ylmethylsulfanyl)pentan-2-one) to increase polarity and aqueous solubility .
  • Steric hindrance : Methylate the furan ring (e.g., 5-methyl substitution) to improve thermal stability (TGA data shows decomposition >200°C) .
  • Hybrid derivatives : Synthesize Schiff bases with aromatic amines to study electronic effects on UV-Vis absorption (λₘₐₓ shifts ~20–30 nm) .

Data Contradiction Analysis

Example Issue : Discrepancies in reported antimicrobial efficacy.
Resolution Strategy :

  • Reproduce assays : Use standardized broth microdilution (CLSI guidelines) and compare with literature MIC values .
  • Impurity profiling : Analyze batches via HPLC to rule out contaminants (e.g., unreacted 5-methylfurfural) .
  • Synergistic studies : Test combinations with commercial antibiotics (e.g., ampicillin) to distinguish direct vs. adjuvant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.